physical and chemical properties of Cubane-1-carboxylic acid
physical and chemical properties of Cubane-1-carboxylic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of Cubane-1-carboxylic Acid[1]
Abstract This technical guide provides a comprehensive analysis of Cubane-1-carboxylic acid (CAS 53578-15-7), a derivative of the Platonic hydrocarbon cubane.[1] It explores the molecule's unique structural strain, enhanced acidity compared to aromatic analogs, and its emerging role as a pharmacologically superior bioisostere for the phenyl ring in drug development.[1]
Executive Summary
Cubane-1-carboxylic acid represents a pinnacle of strained-cage chemistry.[1] Unlike the planar benzene ring, the cubane scaffold offers a rigid, three-dimensional, hyper-dense architecture.[1] For drug developers, this molecule is not merely a structural curiosity but a functional tool: it acts as a non-toxic, metabolically stable bioisostere that can improve solubility and alter the pharmacokinetic profile of drug candidates.[1] This guide details the physicochemical parameters, synthesis pathways, and reactivity profiles necessary for integrating this motif into advanced chemical workflows.
Molecular Architecture & Strain Energy
The defining feature of Cubane-1-carboxylic acid is the cubane cage (
-
Strain Energy: The parent cubane possesses a strain energy of approximately 166 kcal/mol .[1] Surprisingly, this does not lead to spontaneous decomposition.[1] The molecule is kinetically stable because there is no readily accessible low-energy pathway for ring opening; orbital symmetry conservation rules (Woodward-Hoffmann) forbid the concerted rearrangement to cyclooctatetraene.[1]
-
Hybridization Effects: To accommodate the
angles, the C-C bonds in the cage utilize orbitals with high p-character.[1] Consequently, the exocyclic orbital (bonding to the carboxylic acid) has significantly increased s-character (approx. 30-33%, compared to 25% in carbons).[1] This increased s-character renders the exocyclic bond shorter and the attached functional groups more electronegative.[1]
Physical Characterization
The physical properties of the mono-acid are heavily influenced by the high symmetry and polarity of the cage.
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| Formula | ||
| Molecular Weight | 148.16 g/mol | |
| Appearance | White crystalline solid | Forms rhombohedral crystals.[1][3][4] |
| Melting Point | Solid > 131°C | Parent cubane melts at 131°C; 1,4-diacid decomposes at ~224°C. The mono-acid exhibits high thermal stability for a strained ring.[1] |
| Acidity ( | ~3.6 - 3.9 (Predicted) | More acidic than benzoic acid ( |
| Density | ~1.3 - 1.4 g/cm³ | High density is characteristic of the cubane cage (Parent: 1.29 g/cm³).[1] |
| Solubility | Sparingly soluble in water; Soluble in basic aqueous media, EtOH, THF.[1] | Lipophilicity is lower than the benzene analog, improving water solubility of derivatives.[1] |
Chemical Reactivity & Stability[1][6]
Enhanced Acidity
The increased s-character of the exocyclic carbon makes the cubyl group an electron-withdrawing substituent (similar to, but weaker than, an alkyne).[1] This results in a carboxylic acid that is stronger than typical aliphatic acids and slightly stronger than benzoic acid.[1]
Kinetic Stability
Despite its immense strain, Cubane-1-carboxylic acid is thermally stable up to relatively high temperatures (>200°C).[1] It resists oxidative metabolism, a key advantage over benzene rings which are prone to epoxidation and hydroxylation by cytochrome P450 enzymes.[1]
Functional Group Transformations
The carboxylic acid moiety undergoes standard transformations without compromising the cage integrity:
-
Esterification: Reacts with alcohols under acid catalysis or via acid chlorides.[1]
-
Curtius Rearrangement: Can be converted to the amine (Cubyl-amine) via the acyl azide.[1] This is a critical pathway for generating amino-cubane libraries.[1]
-
Barton Decarboxylation: The acid group can be removed via radical decarboxylation of the thiohydroxamate ester to yield the parent hydrocarbon or substituted derivatives.
Synthesis & Purification Protocols
The synthesis of Cubane-1-carboxylic acid typically proceeds through the 1,4-dicarboxylic acid intermediate, followed by desymmetrization.[1]
Step 1: Synthesis of Cubane-1,4-dicarboxylic acid
(Based on the Eaton and Chapman methods)
-
Starting Material: 2-Cyclopentenone.
-
Bromination: React with NBS to form tribromocyclopentanone.
-
Diels-Alder: Spontaneous dimerization of 2-bromocyclopentadienone.[1]
-
Photocyclization: UV irradiation (Hg lamp) in acidic methanol to close the cage.[1]
-
Favorskii Rearrangement: Treatment with 25% NaOH (reflux) contracts the rings to form the cubane skeleton.[1]
Step 2: Desymmetrization to Cubane-1-carboxylic acid
To obtain the mono-acid, one carboxyl group must be removed or differentiated.[1]
Protocol: Statistical Decarboxylation via Barton Ester
-
Activation: Convert Cubane-1,4-dicarboxylic acid to the di-acid chloride using oxalyl chloride (
can be too harsh). -
Partial Esterification: React with 1 equivalent of N-hydroxypyridine-2-thione sodium salt to form the mono-Barton ester (statistical mixture).
-
Radical Decarboxylation: Irradiate with visible light or heat in the presence of a hydrogen donor (e.g., t-butyl thiol or tributyltin hydride).[1]
-
Purification: The resulting mixture (Diacid, Mono-acid, Cubane) is separated via acid-base extraction.[1] The mono-acid is extracted into mild base, while the neutral cubane remains in the organic layer.[1]
Figure 1: The standard synthetic route involves building the cage as a diacid and then removing one acid group via radical decarboxylation.[1][6]
Pharmaceutical Applications: Bioisosterism
Cubane is a validated bioisostere for the benzene ring.[1][2][7][8] When Cubane-1-carboxylic acid replaces Benzoic acid in a drug scaffold, several key properties change:
-
3D Geometry: The "exit vectors" of the substituents are parallel (para-like) but the core is bulky and spherical, not flat. This can improve fit in globular protein active sites.[1]
-
Solubility: The breakdown of
- stacking (common in aromatic drugs) often leads to significantly improved aqueous solubility.[1][2] -
Metabolic Stability: The C-H bonds of the cage are strong and sterically protected, reducing susceptibility to oxidative metabolism.[1][2]
Figure 2: Cubane offers a metabolically stable, solubility-enhancing alternative to phenyl rings.[1][2][7]
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][4] "Cubane".[1][2][3][4][5][9][6][7][8][10] Journal of the American Chemical Society.[1] [1]
-
Tsanaktsidis, J. (1997).[1] "Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century".[1] Advances in Strain in Organic Chemistry.
-
Chalmers, B. A., et al. (2016).[1] "Validating the Cubane Bioisostere in Drug Discovery". Angewandte Chemie International Edition. [1]
-
Barton, D. H. R., et al. (1992).[1] "The invention of radical reactions.[1] Part XXIX. Radical mono-decarboxylation of gem-dicarboxylic acids". Tetrahedron.
-
PubChem. (2024).[1] "Cubane-1-carboxylic acid Compound Summary". National Library of Medicine.[1]
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